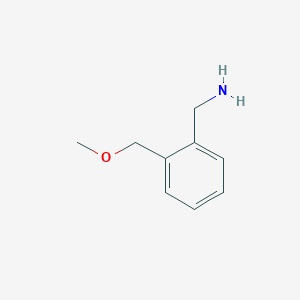

2-Methoxymethyl-benzylamine

説明

Overview of Benzylamine (B48309) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzylamine and its derivatives are a cornerstone of organic chemistry, serving as crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules. researchgate.netfrontiersin.org Their utility stems from the reactivity of the amino group, which can readily undergo a variety of chemical transformations. In organic synthesis, benzylamines are employed in the construction of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds. researchgate.net For instance, they are key precursors in the synthesis of certain isoquinolines and other alkaloid structures. orgsyn.org The benzyl (B1604629) group itself is often used as a protecting group for amines, which can be cleaved under specific conditions.

In the realm of medicinal chemistry, the benzylamine scaffold is a privileged structure, appearing in numerous pharmaceutical agents. mdpi.com Derivatives of benzylamine have been investigated for a wide range of therapeutic applications, including as antifungal agents, where they inhibit key enzymes in fungal cell membrane biosynthesis. mdpi.com They are also found in drugs for treating conditions like motion sickness and have been explored for their potential as monoamine oxidase (MAO) inhibitors for neurological disorders. tandfonline.com Recent research has also focused on synthesizing novel benzylamine derivatives with potential anti-mycobacterial activity. openmedicinalchemistryjournal.com The versatility of the benzylamine core allows for extensive structural modifications to fine-tune the pharmacological properties of the resulting molecules. frontiersin.orgrsc.org

Significance of the Methoxymethyl Moiety in Molecular Design

The methoxymethyl (MOM) group is a small, yet significant, functional group in molecular design, particularly in the field of medicinal chemistry. nih.gov It is often introduced into molecules to modulate their physicochemical and pharmacokinetic properties. nih.gov One of the key advantages of the methoxymethyl group is its ability to act as a bioisostere for other functional groups, subtly altering a molecule's properties to enhance its biological activity or metabolic stability.

From a physicochemical standpoint, the methoxymethyl group can influence a molecule's lipophilicity and polarity. nih.gov It can participate in hydrogen bonding as a hydrogen bond acceptor, which can be crucial for binding to biological targets like proteins and enzymes. nih.gov In drug design, the introduction of a methoxymethyl group can sometimes lead to a significant improvement in potency. nih.gov This is because the group can occupy small pockets within a protein's binding site, leading to more favorable interactions. Furthermore, the methoxymethyl group can serve as a protecting group for alcohols and amines during multi-step syntheses. orgsyn.org

Research Trajectories and Unexplored Potentials of 2-Methoxymethyl-benzylamine

Current research on this compound has primarily focused on its application as a corrosion inhibitor for steel in acidic environments. researchgate.netresearchgate.net Studies have demonstrated that this compound can effectively form a protective layer on the surface of steel, thereby mitigating the corrosive effects of acids like hydrochloric acid. researchgate.netresearchgate.net The efficiency of corrosion inhibition has been shown to be dependent on the concentration of this compound and the temperature of the environment. researchgate.netresearchgate.net

Beyond this established application, the unique combination of the benzylamine core and the methoxymethyl substituent in this compound suggests several unexplored research avenues. Its structural similarity to other biologically active benzylamine derivatives indicates a potential for investigation in medicinal chemistry. The presence of both a nucleophilic amine and a methoxymethyl group could lead to interesting reactivity and interactions with biological macromolecules. smolecule.com The compound could serve as a valuable intermediate in the synthesis of novel heterocyclic compounds or as a scaffold for the development of new therapeutic agents. smolecule.com Further research is warranted to explore its potential in areas such as enzyme inhibition, receptor modulation, and as a precursor for new materials.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| InChI Key | NHRIWUULBXVLFS-UHFFFAOYSA-N |

| SMILES String | COCc1ccccc1CN |

| Form | Solid |

Data sourced from publicly available chemical databases.

Synthesis of this compound Intermediates

| Reaction Step | Starting Material | Reagents | Product |

| Nitration | 2-Chlorobenzyl chloride | Fuming nitric acid, Sulfuric acid | 4-Nitro-2-chloromethyl-chlorobenzene |

| Methoxymethylation | 4-Nitro-2-chloromethyl-chlorobenzene | Sodium methoxide, Methanol (B129727) | 4-Nitro-2-methoxymethyl-chlorobenzene |

| Benzylamine Addition | 4-Nitro-2-methoxymethyl-chlorobenzene | Benzylamine, Tetraethylammonium bromide | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene |

| Reduction | 1-Benzylamino-2-(methoxymethyl)-4-nitrobenzene | H₂, Pd/C or Pt catalyst | This compound |

This table summarizes a typical synthetic route. smolecule.comgoogle.com

Structure

3D Structure

特性

IUPAC Name |

[2-(methoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9-5-3-2-4-8(9)6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRIWUULBXVLFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504919 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88032-03-5 | |

| Record name | 1-[2-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 Methoxymethyl Benzylamine

Precursor-Based Synthesis Approaches

Precursor-based methods provide direct and fundamental routes to 2-Methoxymethyl-benzylamine and related structures. These strategies often involve the reaction of simple, commercially available starting materials under well-defined conditions.

Preparation from Benzylamine (B48309) and Formaldehyde (B43269) with Methanol (B129727)

A primary method for the N-alkoxymethylation of amines involves the reaction of a primary or secondary amine with formaldehyde and an alcohol. In the case of benzylamine, it can react with formaldehyde and methanol to form N-(methoxymethyl)benzylamine. The reaction typically proceeds by first forming a hemiaminal intermediate from the addition of benzylamine to formaldehyde. This intermediate is then etherified by methanol, often under conditions that facilitate dehydration, to yield the final N-(methoxymethyl)benzylamine product.

For a related compound, N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine, a specific procedure involves adding a benzylamine derivative to a mixture of aqueous formaldehyde and methanol at 0°C. guidechem.com The reaction is stirred for several hours at low temperatures (0-15°C) before adding a dehydrating agent like anhydrous potassium carbonate and allowing the reaction to proceed overnight. guidechem.comguidechem.com This approach highlights the general conditions applicable to the synthesis of N-alkoxymethylated benzylamines. The reductive methylation of benzylamine with formaldehyde is another related transformation that has been studied over various catalysts. researchgate.net

Alkylation of Lithium N-Benzyltrimethylsilymethylamide with Methoxymethyl Chloride

The alkylation of metalated amines offers another synthetic route. This method involves the deprotonation of an N-substituted benzylamine derivative to form a highly nucleophilic lithium amide, which is then quenched with an electrophile. Specifically, a precursor like N-benzyl-N-(trimethylsilyl)methylamine can be deprotonated using a strong base, such as an alkyllithium reagent, to form the corresponding lithium N-benzyltrimethylsilymethylamide. This potent nucleophile can then be alkylated by reaction with an electrophilic source of the methoxymethyl group, such as methoxymethyl chloride. This sequence results in the formation of the C-N bond, attaching the methoxymethyl group to the nitrogen atom. While direct literature for this exact transformation on this compound is sparse, the principles of N-alkylation via lithiated amine intermediates are well-established in organic synthesis for creating substituted amines.

Advanced Catalytic Synthesis

Catalytic methods offer enhanced efficiency, selectivity, and sustainability for the synthesis of benzylamine derivatives. These approaches utilize catalysts to facilitate transformations under milder conditions and with greater atom economy.

Role of Trifluoroacetic Acid and Fluoride (B91410) Catalysts in Azomethine Ylide Generation

N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine is a key precursor for generating nonstabilized azomethine ylides, which are versatile intermediates in the synthesis of nitrogen-containing heterocycles. highfine.commdpi.com These ylides readily undergo [3+2] cycloaddition reactions with various dipolarophiles to produce highly substituted pyrrolidines. guidechem.com

The generation of the azomethine ylide is typically initiated by a catalyst. Trifluoroacetic acid (TFA) is an effective catalyst for this transformation. mdpi.com The reaction mechanism involves the protonation of the methoxy (B1213986) group by TFA, followed by the elimination of methanol. Subsequently, the trimethylsilyl (B98337) group is eliminated, facilitated by the acid, to generate the reactive azomethine ylide dipole. This intermediate can then be trapped in situ by an alkene or alkyne to form the desired cycloadduct. mdpi.com

Alternatively, fluoride catalysts such as Lithium Fluoride (LiF), Tetrabutylammonium (B224687) Fluoride (TBAF), or cesium fluoride (CsF) in combination with silyl (B83357) triflates (Me3SiOTf) or silyl iodides (Me3SiI) can be employed. highfine.com Fluoride ions have a high affinity for silicon and facilitate the removal of the trimethylsilyl group, which triggers the elimination of the methoxy group and the formation of the azomethine ylide. The choice of catalyst can influence the reaction conditions and the stereochemical outcome of the subsequent cycloaddition. orgsyn.org

| Catalyst System | Role in Ylide Generation | Typical Reaction |

| Trifluoroacetic Acid (TFA) | Acts as a Brønsted acid to protonate the methoxy group, initiating elimination. | [3+2] cycloaddition with alkenes to form pyrrolidines. mdpi.com |

| Lithium Fluoride (LiF) | Fluoride ion attacks the silicon atom, promoting cleavage of the C-Si bond. orgsyn.org | Cycloaddition with N-phenylmaleimide. orgsyn.org |

| TBAF | Soluble source of fluoride ions for efficient desilylation. highfine.com | In-situ generation of methyleneamine-type ylides for cycloadditions. highfine.com |

| Me3SiOTf-CsF / Me3SiI-CsF | Combination provides a potent system for activating the precursor and facilitating ylide formation. | Used for generating azomethine ylides from silyl-substituted amines. |

Lewis Acid-Catalyzed Oxidation Processes for Benzylamine Derivatives

Lewis acids can catalyze the oxidation of benzylamine derivatives to the corresponding amides or imines. rsc.orgresearchgate.net This transformation represents an important functional group interconversion in organic synthesis. A novel method has been developed using 10 mol% of a Lewis acid catalyst, such as Zinc Bromide (ZnBr2) or Iron(III) Chloride (FeCl3), with tert-Butyl hydroperoxide (TBHP) as the oxidant. rsc.orgresearchgate.net This process allows for the conversion of benzylamines to amides under mild conditions. rsc.org The Lewis acid is believed to coordinate to the nitrogen atom of the benzylamine, activating the adjacent C-H bond towards oxidation by TBHP. This methodology has been applied to various secondary amines, demonstrating its utility in modifying benzylamine scaffolds. researchgate.net Other studies have explored metal-free oxidative coupling of benzylamines to imines using salicylic (B10762653) acid derivatives as organocatalysts under an oxygen atmosphere. nih.gov

| Lewis Acid Catalyst | Oxidant | Product Type | Reference |

| ZnBr2 | TBHP | Benzamide | rsc.orgresearchgate.net |

| FeCl3 | TBHP | Benzamide | rsc.orgresearchgate.net |

| Salicylic Acid Derivatives | O2 | Imine | nih.gov |

Phase-Transfer Catalysis in Related Benzylamine Syntheses

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. acsgcipr.org This methodology is particularly useful for the N-alkylation of amines, providing a greener alternative to the use of strong organic bases in anhydrous solvents. acsgcipr.orgresearchgate.net

In the context of benzylamine synthesis, PTC can be employed for alkylation reactions. A phase-transfer catalyst, commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide or benzyltriethylammonium chloride, transports an anionic nucleophile (e.g., hydroxide (B78521) or an alkoxide) from the aqueous phase to the organic phase where the benzylamine derivative resides. google.com This transfer generates a more reactive, "naked" anion in the organic phase, which can then readily react with an alkylating agent. This approach avoids the need for expensive and hazardous bases like sodium hydride and can often be performed under solvent-free conditions, enhancing the process's efficiency and environmental friendliness. acsgcipr.orgphasetransfer.com The principles of PTC are broadly applicable to the synthesis of various N-alkylated benzylamines and related compounds.

Stereoselective and Asymmetric Synthesis

Stereoselective and asymmetric synthesis are crucial for producing enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and materials science.

The pyrrolidine (B122466) ring is a fundamental structural motif found in numerous biologically active compounds. Asymmetric 1,3-dipolar cycloaddition of azomethine ylides stands out as a powerful method for constructing this heterocyclic system with high stereocontrol. A key precursor for generating a non-stabilized azomethine ylide is N-Methoxymethyl-N-(trimethylsilylmethyl)benzylamine.

This compound serves as a convenient equivalent of an azomethine ylide. In the presence of a catalytic amount of trifluoroacetic acid, it undergoes a [3+2]-cycloaddition reaction with electron-deficient alkenes to produce highly functionalized pyrrolidines. organic-chemistry.org The reaction proceeds by elimination of methoxy(trimethyl)silane to form the reactive azomethine ylide dipole, which then reacts with a dipolarophile (the alkene).

For example, the reaction of N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine with trans-1-nitro-2-phenylethylene in dichloromethane (B109758) using trifluoroacetic acid as a catalyst affords the corresponding trans-3-nitropyrrolidine derivative. organic-chemistry.org This method highlights a streamlined approach to complex chiral pyrrolidines from readily available starting materials.

Table 1: Example of Asymmetric 1,3-Dipolar Cycloaddition

| Azomethine Ylide Precursor | Dipolarophile | Catalyst | Product Class |

|---|

The synthesis of bicyclic scaffolds is a significant area of organic synthesis, providing access to rigid molecular frameworks with diverse biological activities. These structures often serve as precursors to complex natural products and pharmaceutical agents. Methodologies for creating these scaffolds with high diastereoselectivity are particularly valuable.

While a variety of methods exist for the diastereoselective synthesis of bicyclic systems, such as the aza-annulation of β-enaminoesters derived from chiral amino alcohols to form bicyclic lactams, specific examples detailing the use of this compound or its direct derivatives in such transformations are not extensively documented in the surveyed literature. nih.gov Research in this area often focuses on intramolecular cyclization reactions where stereochemistry is controlled by existing chiral centers within the acyclic precursor. nih.gov

Emerging Synthetic Techniques

The field of chemical synthesis is continually evolving, with a strong emphasis on developing more efficient, sustainable, and innovative methodologies.

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of amines. Key strategies include the use of safer solvents, renewable feedstocks, catalytic reagents over stoichiometric ones, and alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. researchgate.netacs.org

In the context of benzylamine synthesis, green approaches can be implemented in several ways:

Avoiding Hazardous Reagents: Traditional reduction methods for converting amides or nitriles to amines often employ hazardous reagents like lithium aluminum hydride. Alternative, safer reducing agents or catalytic hydrogenation processes represent a greener approach. A patented method for a related compound, 2-methoxy-4-methylbenzylamine, specifically highlights the avoidance of lithium aluminum hydride by using ammonium formate (B1220265) in a reductive amination step, which offers milder and safer reaction conditions suitable for industrial production. nih.gov

Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with more environmentally benign options such as ethyl acetate (B1210297) or conducting reactions under solvent-free conditions significantly improves the green profile of a synthesis. units.it

Energy Efficiency: The use of microwave irradiation can dramatically shorten reaction times from hours to minutes, leading to substantial energy savings and often higher yields. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Feature | Conventional Approach | Green Chemistry Approach | Benefit |

|---|---|---|---|

| Reagents | Use of hazardous reductants (e.g., LiAlH₄) | Catalytic hydrogenation; safer reagents (e.g., ammonium formate) nih.gov | Increased operational safety |

| Solvents | Use of toxic/hazardous solvents (e.g., DMF) | Benign solvents (e.g., EtOAc) or solvent-free conditions researchgate.netunits.it | Reduced environmental impact |

| Energy | Prolonged heating with conventional methods | Microwave or ultrasound irradiation acs.orgnih.gov | Reduced energy consumption and reaction time |

Nanotechnology offers novel tools for chemical synthesis, primarily through the development of highly active and selective nanocatalysts. Nanocatalysts possess a high surface-area-to-volume ratio, which can lead to enhanced catalytic performance, milder reaction conditions, and improved product yields. nih.gov

For the synthesis of benzylamines, several nanotechnology-based approaches have been explored:

Heterogeneous Nickel Catalysts: Commercially available heterogeneous nickel catalysts, including Raney Ni and Ni/Al₂O₃–SiO₂, are effective for the direct N-alkylation of benzyl (B1604629) alcohols with ammonia (B1221849) sources to produce primary benzylamines. researchgate.netacs.org This catalytic approach, known as the borrowing hydrogen methodology, is an attractive route that avoids harsh alkylating agents.

Amine-Rich Carbon Dots: Amine-rich carbon dots (CDs), which are nitrogen-doped nanoparticles smaller than 10 nm, have emerged as promising metal-free nano-organocatalysts. Their surfaces contain numerous amino groups that can catalyze various organic transformations under mild conditions. units.it

Functionalized Magnetic Nanoparticles: Iron oxide nanoparticles can be functionalized with amine groups, creating stabilized aqueous colloids. nih.gov Such materials can serve as recoverable magnetic catalysts or supports for other catalytic species, simplifying product purification.

Table 3: Examples of Nanocatalysts in Amine Synthesis

| Nanomaterial | Catalyst Type | Application Example |

|---|---|---|

| Raney Ni, Ni/Al₂O₃–SiO₂ | Heterogeneous Metal Catalyst | N-alkylation of benzyl alcohols with ammonia researchgate.netacs.org |

| Amine-rich Carbon Dots | Nano-organocatalyst | Aldol-type additions and other amine-catalyzed reactions units.it |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure of molecules. It is particularly valuable for analyzing reaction pathways and electronic characteristics of organic compounds.

DFT calculations are frequently employed to elucidate the mechanisms of complex organic reactions. A notable application in this context is the study of [3+2] cycloaddition (32CA) reactions involving azomethine ylides, which are key intermediates for synthesizing five-membered nitrogen-containing heterocycles. nih.govnih.gov A close derivative, N-(methoxymethyl)-N-[(trimethylsilyl)methyl]benzylamine, serves as a stable precursor for generating a non-stabilized azomethine ylide. mdpi.com This ylide readily participates in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes, to form pyrrolidine (B122466) rings. mdpi.comhighfine.com

Computational studies using DFT help to map the potential energy surface of these reactions, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of the reaction's kinetics and thermodynamics. For instance, DFT studies on the 32CA reaction between azomethine ylides and dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) have shown the reaction to proceed through a polar, asynchronous, one-step mechanism. nih.gov The calculations can predict the regioselectivity and stereoselectivity (e.g., exo vs. endo approaches) of the cycloaddition, which is often in good agreement with experimental observations. nih.govnih.gov The analysis of global and local electrophilicity and nucleophilicity descriptors derived from DFT further clarifies the electronic factors governing the reaction's outcome. nih.gov Such mechanistic insights are crucial for designing new synthetic routes and controlling the stereochemistry of the products. rsc.org

The electronic properties of a molecule are critical to its reactivity and stability. DFT is a primary tool for calculating these properties, particularly the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is associated with the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. dergipark.org.trsapub.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.comresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive. irjweb.com

For derivatives of benzylamine (B48309) and related aromatic structures, DFT calculations (often using the B3LYP functional with a basis set like 6-311++G(d,p)) are performed to determine these electronic parameters. nih.govresearchgate.net These calculations can predict how different substituents on the aromatic ring or the amine group will modulate the HOMO and LUMO energy levels and, consequently, the molecule's electronic behavior. dergipark.org.tr While specific studies on 2-Methoxymethyl-benzylamine are not prevalent, data from related benzimidazole (B57391) derivatives illustrate the typical values obtained from such analyses.

| Compound (Related Benzimidazole Derivative) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Method |

|---|---|---|---|---|

| 1-(2-methoxyethyl)-7-methyl-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -5.88 | -0.98 | 4.90 | DFT/B3LYP/6-311G(d,p) |

| 4,7-dibromo-1-(2-methoxyethyl)-2-[4-(propan-2-yl)phenyl]-1H-1,3-benzodiazole | -6.24 | -1.55 | 4.69 | DFT/B3LYP/6-311G(d,p) |

Data adapted from studies on related benzimidazole derivatives to illustrate typical computational outputs. dergipark.org.tr

Molecular Docking and Binding Affinity Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.govnih.gov

In medicinal chemistry, molecular docking is an essential tool for structure-based drug design. nih.gov The benzylamine scaffold is present in numerous pharmaceutical agents, making its derivatives subjects of interest for therapeutic applications. Molecular docking studies can predict how a molecule like this compound or its derivatives might interact with the active site of a biological target. ukm.my

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "scoring function" to estimate the binding affinity. walisongo.ac.id A lower binding energy score typically indicates a more stable and favorable interaction. walisongo.ac.id These studies provide detailed, three-dimensional views of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govcambridgemedchemconsulting.com This information is invaluable for optimizing lead compounds to improve their potency and selectivity. nih.gov

| Interaction Type | Description | Typical Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | ~1-5 | -OH, -NH2, C=O with protein backbone or side chains (e.g., Asp, Ser) |

| Ionic Interaction (Salt Bridge) | An electrostatic attraction between oppositely charged groups. | ~2-5 | Protonated amine (-NH3+) with carboxylate side chains (Asp, Glu) |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | ~0.7 per CH2 group | Aromatic rings (benzyl group) with nonpolar residues (e.g., Leu, Val, Phe) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | ~1-3 | Benzyl (B1604629) ring with aromatic residues (e.g., Phe, Tyr, Trp) |

This table represents typical interactions analyzed in molecular docking studies. cambridgemedchemconsulting.com

Quantum Chemical Calculations for Structural Elucidation

Quantum chemical calculations are a powerful method for determining and refining the three-dimensional structure of molecules. By solving the Schrödinger equation (or an approximation thereof), these methods can predict geometric parameters such as bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net

These theoretical calculations are often performed in conjunction with experimental techniques like X-ray crystallography. The computed gas-phase structure can be compared with the experimentally determined solid-state structure, providing insights into the effects of crystal packing and intermolecular forces. uni-greifswald.de For example, DFT calculations can be used to determine the relative stabilities of different isomers (e.g., E/Z isomers) or conformers of a molecule, which might be difficult to isolate or characterize experimentally. researchgate.netuni-greifswald.de The close agreement often found between calculated and experimental structures validates the computational model and allows for a deeper understanding of the molecule's intrinsic structural properties. uni-greifswald.de

Computational Modeling of Molecular Reactivity and Selectivity

Beyond elucidating static properties, computational modeling is used to predict the dynamic behavior of molecules in chemical reactions. compchem.nl By mapping reaction pathways and calculating the activation energies for different potential outcomes, these models can forecast both the reactivity and selectivity of a chemical process. nih.gov

For instance, in the context of the cycloaddition reactions mentioned previously, DFT models can predict which of the two possible regioisomers will be preferentially formed. This is achieved by calculating the energy barriers for the transition states leading to each product; the pathway with the lower activation energy is predicted to be the major one. nih.gov Furthermore, the models can explain stereoselectivity by comparing the activation energies for different stereochemical approaches (e.g., exo vs. endo). nih.gov The analysis of conceptual DFT reactivity indices, such as local Parr functions, can provide a rationale for the observed regioselectivity by identifying the most electrophilic and nucleophilic sites within the reacting molecules. nih.gov These predictive capabilities make computational modeling an indispensable tool for designing efficient and selective synthetic strategies.

Applications in Advanced Materials and Nanotechnology

Integration into Polymer Matrices for Enhanced Material Properties

Currently, there is no publicly available research detailing the integration of 2-Methoxymethyl-benzylamine into polymer matrices for the enhancement of material properties. The functional groups present in the molecule, specifically the primary amine and the methoxymethyl group, suggest theoretical potential for its use as a monomer or a modifying agent in polymer synthesis. The amine group could potentially react with various monomers to be incorporated into polymer chains, or it could be used to functionalize existing polymers. Such modifications could theoretically influence properties like adhesion, thermal stability, or chemical resistance. However, without experimental data, these possibilities remain speculative.

Role in High-Performance Material Development

The role of this compound in the development of high-performance materials is not documented in the accessible scientific literature. High-performance materials, such as advanced composites and specialty polymers, often require monomers and additives with specific functionalities to achieve desired characteristics like high strength, low weight, and resistance to extreme environments. While the aromatic structure of this compound might suggest a potential for imparting rigidity and thermal stability to a polymer backbone, there are no published studies to confirm or quantify this effect.

Nanotechnology-Based Applications

There is no available information on the application of this compound in the field of nanotechnology. The amine functionality could theoretically allow for its use as a surface modification agent for nanomaterials, such as nanoparticles or nanotubes, to improve their dispersion in polymer matrices or to introduce specific functionalities. However, no research has been published to demonstrate or explore this potential application.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Methoxymethyl-benzylamine is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the benzene (B151609) ring, due to their varied electronic environments from the two different ortho-substituents, would likely appear as a complex multiplet. The protons of the methylene (B1212753) and methoxy (B1213986) groups are anticipated to appear as sharp singlets, while the amine protons typically present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Predicted Chemical Shift (δ, ppm) | Proton Assignment | Expected Multiplicity | Integration |

|---|---|---|---|

| ~ 7.2-7.5 | Aromatic (Ar-H) | Multiplet (m) | 4H |

| ~ 4.5 | Benzylic (Ar-CH₂-O) | Singlet (s) | 2H |

| ~ 3.8 | Benzylic (Ar-CH₂-N) | Singlet (s) | 2H |

| ~ 3.3 | Methoxy (O-CH₃) | Singlet (s) | 3H |

| Variable (e.g., ~1.5-2.5) | Amine (NH₂) | Broad Singlet (br s) | 2H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. The aromatic region will show four signals for the benzene ring carbons. The carbons of the methoxymethyl and aminomethyl substituents will also be clearly distinguishable.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

|---|---|

| ~ 138-140 | Quaternary Aromatic (C-CH₂N) |

| ~ 135-137 | Quaternary Aromatic (C-CH₂O) |

| ~ 127-130 | Aromatic (Ar-CH) |

| ~ 72 | Benzylic (Ar-CH₂-O) |

| ~ 58 | Methoxy (O-CH₃) |

| ~ 45 | Benzylic (Ar-CH₂-N) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by absorptions corresponding to its primary amine, ether, and aromatic components. The N-H stretching of the primary amine is particularly diagnostic, typically appearing as a doublet. orgchemboulder.com

| Expected Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600, 1475 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1250 - 1020 | C-O Stretch | Ether |

| 910 - 665 | N-H Wag | Primary Amine |

For comparison, pure benzylamine (B48309) exhibits characteristic N-H stretching bands at 3372 and 3303 cm⁻¹. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 151.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z of 151. The fragmentation pattern is typically dominated by cleavages that form stable carbocations, particularly the benzylic cation. nih.gov

| Predicted m/z | Ion Structure/Identity | Fragmentation Pathway |

|---|---|---|

| 151 | [C₉H₁₃NO]⁺ | Molecular Ion (M⁺) |

| 121 | [C₈H₉O]⁺ | Loss of •CH₂NH₂ from M⁺ |

| 106 | [C₇H₈N]⁺ | Loss of •CH₂OCH₃ from M⁺ |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, from rearrangement of the benzyl (B1604629) fragment |

The formation of the tropylium ion (m/z 91) is a hallmark fragmentation for many benzyl-containing compounds. fiveable.me Another common fragmentation in benzylamines is the loss of ammonia (B1221849). nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. The spectrum of this compound is expected to be dominated by the π → π* transitions of the benzene ring. For the parent compound, benzylamine, absorption maxima (λmax) are observed around 206 nm and 256 nm. sielc.com The substitution on the ring in this compound may cause minor shifts in these absorption bands.

| Expected λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 210 | π → π | Benzene Ring |

| ~ 260 | π → π (Benzenoid band) | Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

To date, a crystal structure for this compound has not been reported in the public domain. However, if a single crystal of suitable quality were to be grown, X-ray diffraction analysis would yield an unambiguous solid-state structure. The analysis would reveal the conformation of the methoxymethyl and aminomethyl side chains relative to the plane of the benzene ring and detail how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the primary amine group. researchgate.net

Environmental Considerations and Ecotoxicological Research

Environmental Fate and Degradation Pathways of Benzylamine (B48309) Derivatives

Benzylamine and its derivatives are recognized as significant building blocks in the chemical and pharmaceutical industries. researchgate.net Their presence in municipal wastewater effluents and other water bodies is anticipated, partly due to their use as industrial ingredients and as products of the biodegradation of disinfectants like benzalkonium chlorides. rsc.org The environmental fate of these compounds is largely determined by their degradation through various chemical and biological pathways.

One of the primary degradation routes for benzylamine derivatives occurs during water treatment processes, specifically chlorination and chloramination. rsc.org Studies on benzylamine, N-methylbenzylamine, and N,N-dimethylbenzylamine have elucidated these pathways. During chlorination, the dominant reaction involves the transfer of chlorine to the benzylamine nitrogen, followed by the elimination of hydrochloric acid to form an imine. This imine subsequently undergoes hydrolysis to yield an aldehyde (e.g., benzaldehyde) and a lower-order amine. rsc.org

Table 1: Key Degradation Processes for Benzylamine Derivatives

| Degradation Process | Key Reactants/Conditions | Primary Products | Reference |

|---|---|---|---|

| Chlorination | Free chlorine (in water treatment) | Imines, Aldehydes (e.g., Benzaldehyde), Lower-order amines | rsc.org |

| Chloramination | Chloramines (in water treatment) | Similar to chlorination (slower), NDMA (from N,N-dimethylbenzylamine) | rsc.org |

| Biological Degradation | Monoamine oxidase B enzyme | Benzaldehyde (B42025) | wikipedia.org |

| Aerobic Biotransformation | Microbial communities | Benzyldimethylamine (from C14BDMA-Cl) | researchgate.net |

| Oxidation with Fe(VI) | Ferrate(VI) | Nitriles, Aldehydes, Carboxylic acids | researchgate.net |

Studies on Transformation Products and Their Environmental Impact

The degradation of benzylamine derivatives leads to the formation of various transformation products (TPs), which may have their own environmental implications. nih.gov The identity and yield of these TPs depend on the specific derivative and the degradation conditions.

During chlorination and chloramination, benzylamine primarily forms benzaldehyde. rsc.org For substituted benzylamines like N-methylbenzylamine and N,N-dimethylbenzylamine, the degradation is more complex, yielding products such as formaldehyde (B43269), benzylamine, N-methylbenzylamine, benzaldehyde, monomethylamine, and dimethylamine. rsc.org

Of significant toxicological concern is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during the chloramination of N,N-dimethylbenzylamine. rsc.org This occurs through a pathway parallel to imine formation, with a reported molar yield of 34%. rsc.org Other oxidation processes can also yield different TPs. For example, the oxidation of primary amines like benzylamine with ferrate(VI) can produce nitriles as the main product, with aldehydes and carboxylic acids as minor products. researchgate.net

The environmental impact of these TPs is a critical area of research. While some products like benzaldehyde are readily biodegradable, others like NDMA are persistent and harmful even at low concentrations. rsc.orgwikipedia.org The formation of such harmful TPs underscores the need to carefully manage the disinfection of water containing benzylamine derivatives. rsc.orgnih.gov

Assessing Ecotoxicological Effects in Aquatic and Terrestrial Environments

The release of chemical compounds into the environment can pose risks to various organisms. sinocurechem.com While specific ecotoxicological data for 2-Methoxymethyl-benzylamine is limited, the general class of benzylamine and other amine derivatives has been studied. Accidental release of benzylamine into water bodies can be harmful to aquatic ecosystems. sinocurechem.com

Ecotoxicology studies the adverse effects of chemical substances on ecosystems, encompassing both aquatic and terrestrial environments. researchgate.netnih.gov Pharmaceuticals and industrial chemicals, which can include amine derivatives, are considered emerging contaminants. nih.govcore.ac.uk Their presence in the aquatic environment, even at sub-therapeutic concentrations, can lead to chronic effects that accumulate over generations, potentially affecting the sustainability of aquatic populations. core.ac.uk

Key Ecotoxicological Concerns for Amine Derivatives:

Aquatic Toxicity: Direct toxicity to aquatic organisms such as fish, invertebrates (e.g., Daphnia magna), and algae. researchgate.net Effects can range from mortality and reproductive issues to behavioral changes. nih.govresearchgate.net

Bioaccumulation: The potential for compounds to accumulate in the tissues of organisms, leading to higher concentrations up the food chain. nih.gov

Formation of Toxic Byproducts: The generation of more toxic transformation products, such as nitramines or NDMA from certain amine precursors, poses a significant risk. rsc.orgnih.gov

Terrestrial Impact: Contamination of soil can affect soil microorganisms, plants, and terrestrial invertebrates, disrupting ecosystem functions. nih.gov

Assessing these effects involves a range of bioassays with representative species from different trophic levels. nih.gov The goal is to determine concentrations that cause no observable effects (NOEC) and to establish predicted no-effect concentrations (PNEC) for environmental risk assessment. nih.gov

Green Synthesis and Sustainable Practices

In response to the environmental concerns associated with chemical manufacturing, there is a growing emphasis on developing green and sustainable synthesis methods. sinocurechem.com For benzylamines, research has focused on reducing reliance on petrochemicals, using environmentally benign reagents and solvents, and improving energy efficiency. sinocurechem.comnih.gov

Promising Green Synthesis Strategies for Benzylamines:

From Renewable Feedstocks: A novel strategy involves the direct transformation of lignin, an abundant form of renewable biomass, into benzylamines and phenols. nih.govresearchgate.net This process uses a Pd/C catalyst and involves dehydrogenation, hydrogenolysis, and reductive amination. nih.govresearchgate.net

Biocatalysis and Fermentation: An artificial nine-step enzyme cascade has been engineered in E. coli to produce benzylamine from L-phenylalanine, a renewable feedstock. nih.gov Furthermore, an artificial biosynthesis pathway has been developed to produce benzylamine directly from glucose through fermentation. nih.gov

"On-Water" Synthesis: An efficient and environmentally friendly "on-water" protocol has been developed for synthesizing related compounds (2-substituted quinolines) using benzylamine as a recyclable nucleophilic catalyst. organic-chemistry.org This method avoids toxic metals and additives, using water as a benign solvent and allowing for easy product isolation. organic-chemistry.org

Borrowing Hydrogen Methodology: The direct coupling of benzyl (B1604629) alcohols with ammonia (B1221849) via the "borrowing hydrogen" methodology using commercial Nickel catalysts presents an attractive route to primary benzylamines. acs.org This approach is efficient but requires optimization to prevent side reactions like overalkylation. acs.org

Avoiding Hazardous Reagents: Some synthesis methods for substituted benzylamines, such as 2-methoxy-4-methylbenzylamine, have been designed to avoid dangerous reducing agents like lithium aluminum hydride by using ammonium (B1175870) formate (B1220265) in the reductive amination step, making the process safer for industrial production. google.com

These sustainable practices not only minimize the environmental footprint of producing compounds like this compound but also align with the principles of green chemistry, such as atom economy, use of renewable resources, and safer process design. nih.govnih.govorganic-chemistry.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。